molecular formula C13H22S B8057845 2-Nonylthiophene CAS No. 57754-07-1

2-Nonylthiophene

Cat. No.: B8057845
CAS No.: 57754-07-1
M. Wt: 210.38 g/mol
InChI Key: QOSKQHAWPOHNBS-UHFFFAOYSA-N
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Description

2-Nonylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The compound has a nonyl group (a nine-carbon alkyl chain) attached to the second position of the thiophene ring. This structure imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylthiophene typically involves the alkylation of thiophene. One common method is the Friedel-Crafts alkylation, where thiophene reacts with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Nonylthiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiophene ring can be reduced to form tetrahydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various alkylated or acylated thiophene derivatives.

Scientific Research Applications

2-Nonylthiophene finds applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: this compound is used in the production of organic semiconductors, corrosion inhibitors, and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Nonylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cell function. The exact pathways and molecular targets are still under investigation, but its effects are thought to be mediated through its ability to modulate oxidative stress and inflammation.

Comparison with Similar Compounds

    2-Decylthiophene: Similar structure with a ten-carbon alkyl chain.

    2-Octylthiophene: Similar structure with an eight-carbon alkyl chain.

    2-Hexylthiophene: Similar structure with a six-carbon alkyl chain.

Uniqueness: 2-Nonylthiophene’s nine-carbon alkyl chain provides a balance between hydrophobicity and reactivity, making it unique among its analogs. This balance enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-nonylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSKQHAWPOHNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340660
Record name 2-Nonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57754-07-1
Record name 2-Nonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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